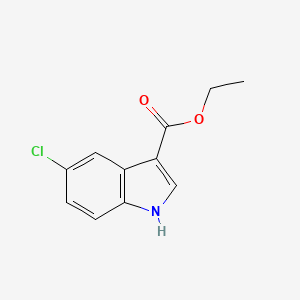
Ethyl 5-Chloroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Chloroindole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 5-chloroindole-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer. Its unique structural properties allow for various modifications that enhance biological activity. For instance, derivatives of this compound have been shown to inhibit key pathways involved in cancer proliferation, such as the mutant EGFR/BRAF pathways, making them potential candidates for anticancer therapies .
Case Study: Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. Compounds derived from this scaffold showed IC50 values ranging from 29 nM to 78 nM against pancreatic and breast cancer cell lines, indicating strong potential for further development into therapeutic agents .
Biological Research
Mechanisms of Action
Researchers utilize this compound to explore the mechanisms of action of indole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The compound has been studied for its ability to inhibit enzymes such as 5-lipoxygenase, which plays a role in inflammatory responses .
Data Table: Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| Antiproliferative | EGFR/BRAF | 29 - 78 | |
| Enzyme Inhibition | 5-Lipoxygenase | Not specified | |
| Antimicrobial | Various | Not specified |
Material Science
Applications in Organic Electronics
This compound is also employed in material science, particularly in the development of organic electronics and photonic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Agricultural Chemistry
Potential as Plant Growth Regulator
The compound is being explored for its potential as a plant growth regulator. Research indicates that it may enhance crop yields and improve resistance to pests, contributing to sustainable agricultural practices .
Case Study: Crop Yield Improvement
Studies have indicated that formulations containing this compound can significantly increase the growth rates of certain crops under controlled conditions, suggesting its viability as an agricultural chemical .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acids
Ethyl 5-chloroindole-3-carboxylate undergoes base-catalyzed hydrolysis to yield 5-chloroindole-3-carboxylic acid. This reaction is critical for generating intermediates used in further functionalization:
-
Reagents/Conditions : Aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) under reflux .
-
Mechanism : Nucleophilic acyl substitution at the ester group.
-
Applications : The carboxylic acid derivative is used in coupling reactions to form amides or esters for drug candidates .
Example :
Ethyl 5-chloroindole-3-carboxylateLiOH, H2O5-chloroindole-3-carboxylic acid+ethanol
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 5th position participates in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups:
Key Findings :
-
Steric hindrance from the adjacent ester group slows substitution kinetics.
-
Electron-withdrawing groups (e.g., Cl) activate the ring for SNAr but reduce regioselectivity .
Reductive Amination and Amide Formation
The compound serves as a precursor for synthesizing secondary amines and amides with antiproliferative activity:
-
Reductive Amination :
-
Amide Coupling :
Oxidation and Reduction Reactions
-
Oxidation :
-
The ethyl ester group resists oxidation, but the indole ring can undergo epoxidation or hydroxylation under strong oxidizing agents (e.g., m-CPBA).
-
-
Reduction :
-
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this is less common due to competing ring hydrogenation.
-
Cyclization to Pyrroloindolones
Under acidic conditions, this compound undergoes intramolecular cyclization to form pyrrolo[3,4-b]indol-3-ones (5a–c ), which exhibit enhanced antiproliferative activity (GI₅₀ = 29–78 nM) :
Ethyl 5-chloroindole-3-carboxylateHCl, ΔPyrrolo[3,4-b]indol-3-one
Coupling Reactions for Drug Development
The compound is used in Suzuki-Miyaura and Heck couplings to introduce aryl or vinyl groups:
-
Palladium Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂.
-
Applications : Synthesizing kinase inhibitors targeting EGFR and BRAF mutants .
Critical Research Findings
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
ethyl 5-chloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 |
InChI Key |
DWOHEEIRNZANTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













